An In-Depth Technical Guide to the Molecular Structure of 3-Ethoxyquinoxaline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Ethoxyquinoxaline-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Ethoxyquinoxaline-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into its molecular architecture, physicochemical properties, and potential biological significance, offering field-proven insights and detailed methodologies for its synthesis and characterization. This document is designed to serve as a valuable resource for researchers engaged in drug discovery and development.
Core Molecular Structure and Physicochemical Properties
3-Ethoxyquinoxaline-2-carboxylic acid is a derivative of quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring. The core structure is characterized by an ethoxy group (-OCH₂CH₃) at the 3-position and a carboxylic acid group (-COOH) at the 2-position of the quinoxaline ring system.
The presence of the quinoxaline nucleus, a known pharmacophore, imparts significant biological potential to the molecule. Quinoxaline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2] The specific substitutions at the 2 and 3-positions are critical in modulating the molecule's electronic properties, steric profile, and, consequently, its interaction with biological targets.
An In-Depth Technical Guide to 3-Ethoxyquinoxaline-2-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of 3-ethoxyquinoxaline-2-carbox...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-Ethoxyquinoxaline-2-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-ethoxyquinoxaline-2-carboxylic acid, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The quinoxaline scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This document details the definitive IUPAC nomenclature, physicochemical properties, and a proposed, field-proven synthetic pathway for 3-ethoxyquinoxaline-2-carboxylic acid. Furthermore, it outlines a complete workflow for its analytical characterization and discusses its potential therapeutic applications based on the established bioactivity of the broader quinoxaline class. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel quinoxaline derivatives.
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational pillars in pharmaceutical sciences, forming the core structure of numerous FDA-approved drugs.[4] Among these, the quinoxaline moiety, a fused bicyclic system comprising a benzene ring and a pyrazine ring, has garnered substantial attention.[4] The structural rigidity and electron-rich nature of the quinoxaline ring system allow it to interact with a diverse array of biological targets, including enzymes and nucleic acids, making it a privileged scaffold in drug design.[1]
Quinoxaline derivatives have demonstrated a remarkable range of pharmacological effects, with extensive research highlighting their potential as anticancer, antiviral, antibacterial, anti-inflammatory, and antidiabetic agents.[3][4] Notably, certain derivatives, such as quinoxaline 1,4-dioxides, have been developed as clinical antibacterial drugs and are recognized for their mechanism involving the generation of free radicals that induce DNA damage.[5][6] The continuous exploration of this scaffold is driven by the urgent need for new therapeutic agents to combat drug-resistant pathogens and complex diseases like cancer.[2][5]
This guide focuses specifically on 3-ethoxyquinoxaline-2-carboxylic acid , a derivative that combines the core quinoxaline structure with ethoxy and carboxylic acid functional groups. These additions are not trivial; the carboxylic acid group can act as a critical hydrogen bond donor/acceptor or a coordination site for metal-based enzymes, while the ethoxy group can modulate lipophilicity and metabolic stability. Understanding the synthesis and properties of this specific molecule is a critical step toward evaluating its potential contribution to the next generation of therapeutic agents.
Physicochemical and Structural Properties
IUPAC Nomenclature and Structural Elucidation
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 3-ethoxyquinoxaline-2-carboxylic acid . Its structure consists of a quinoxaline core with an ethoxy group (-OCH₂CH₃) at position 3 and a carboxylic acid group (-COOH) at position 2.
Core Physicochemical Properties
The fundamental properties of 3-ethoxyquinoxaline-2-carboxylic acid are summarized below. These values are crucial for designing experimental conditions for synthesis, purification, and biological assays.
Definitive structural confirmation relies on a combination of spectroscopic techniques. Based on the known chemical shifts of related quinoxaline and carboxylic acid structures, the following spectral characteristics are anticipated.[9][10]
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to each unique proton environment. The ethoxy group should present as a triplet (for the -CH₃) and a quartet (for the -OCH₂-). The aromatic protons on the benzene portion of the quinoxaline ring will appear in the downfield region (typically 7.5-8.5 ppm). A broad singlet, often further downfield, will correspond to the acidic proton of the carboxyl group.
¹³C NMR (Carbon NMR): The carbon spectrum will complement the proton data. Key expected signals include the carbonyl carbon of the carboxylic acid (~165-175 ppm), aromatic carbons (~120-150 ppm), the methylene carbon of the ethoxy group (~60-70 ppm), and the methyl carbon of the ethoxy group (~15 ppm).
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp, strong peak for the C=O stretch of the carboxyl group is expected around 1700-1725 cm⁻¹. C-O stretching from the ether and carboxylic acid, as well as C=N and C=C stretching from the aromatic rings, will also be present.
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight. The parent ion peak (M+) or, more commonly in electrospray ionization, the [M+H]⁺ or [M-H]⁻ ion, should be observed at m/z corresponding to the calculated molecular weight (218.21).
Synthesis and Purification
Retrosynthetic Analysis and Strategy
The most direct and widely adopted method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] For 3-ethoxyquinoxaline-2-carboxylic acid, a logical precursor is an α-keto ester that already contains the required ethoxy and carboxyl functionalities or their precursors. A robust strategy involves the reaction of o-phenylenediamine with diethyl 2-oxosuccinate, followed by selective hydrolysis of one of the ester groups.
The diagram below illustrates the proposed synthetic pathway.
Caption: Proposed synthetic pathway for 3-ethoxyquinoxaline-2-carboxylic acid.
Detailed Experimental Protocol: Synthesis
This protocol is based on established methodologies for quinoxaline synthesis.[4][11]
Objective: To synthesize 3-ethoxyquinoxaline-2-carboxylic acid.
Materials:
o-Phenylenediamine
Diethyl 2-oxosuccinate
Absolute Ethanol
Sodium Hydroxide (NaOH)
Hydrochloric Acid (HCl), 1M
Ethyl acetate
Anhydrous magnesium sulfate (MgSO₄)
Standard laboratory glassware and reflux apparatus
Step 1: Synthesis of Ethyl 3-ethoxycarbonylquinoxaline-2-carboxylate (Intermediate)
In a 250 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol) in absolute ethanol (50 mL).
Add diethyl 2-oxosuccinate (10.5 mmol) to the solution dropwise with stirring.
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
Reduce the solvent volume under reduced pressure using a rotary evaporator.
The crude intermediate may precipitate upon cooling or concentration. If so, collect the solid by filtration. Otherwise, proceed to an aqueous work-up by adding water and extracting with ethyl acetate.
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the crude intermediate ester.
Step 2: Selective Hydrolysis to 3-Ethoxyquinoxaline-2-carboxylic acid
Dissolve the crude intermediate from Step 1 in a mixture of ethanol (40 mL) and a 2N aqueous solution of sodium hydroxide (20 mL).[12]
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the hydrolysis by TLC.[12] The goal is selective hydrolysis of one ester group.
Once the reaction is complete, concentrate the mixture by about two-thirds of its original volume using a rotary evaporator to remove the ethanol.
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 by the slow addition of 1N HCl. A precipitate of the carboxylic acid product should form.
Collect the solid product by vacuum filtration, washing with cold water.
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-ethoxyquinoxaline-2-carboxylic acid.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound. This self-validating process ensures that subsequent biological data is reliable.
Caption: Workflow for the analytical validation of synthesized compounds.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the final compound.
Method: A reverse-phase C18 column is typically used. A gradient elution method with mobile phases of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is employed. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and injected. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected by a UV detector (e.g., at 254 nm). A purity of >95% is generally required for biological screening.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is ideal. The analysis should reveal a prominent ion corresponding to [M+H]⁺ (m/z = 219.21) in positive ion mode or [M-H]⁻ (m/z = 217.21) in negative ion mode, confirming the mass of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous confirmation of the chemical structure.
Method: The purified sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Both ¹H and ¹³C NMR spectra are acquired. The resulting spectra must be consistent with the predicted profile in Section 2.3, with all signals correctly assigned to the protons and carbons of the 3-ethoxyquinoxaline-2-carboxylic acid structure.
Potential Biological Significance and Future Directions
The therapeutic potential of 3-ethoxyquinoxaline-2-carboxylic acid can be inferred from the extensive bioactivity of its structural class. Quinoxaline derivatives are known to target a wide range of cellular processes.[1][2]
Hypothesized Mechanisms and Applications:
Antimicrobial Agent: Many quinoxaline 1,4-dioxides function as DNA-damaging agents via bioreduction and the production of free radicals.[5] While the subject molecule is not a dioxide, the planar quinoxaline ring itself is capable of DNA intercalation. The carboxylic acid could further stabilize this interaction. This suggests potential activity against bacteria, particularly drug-resistant strains.[5]
Anticancer Agent: Quinoxalines have been identified as inhibitors of various protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer.[2][13] The 3-ethoxyquinoxaline-2-carboxylic acid scaffold could be a starting point for developing novel kinase inhibitors.
Antiviral Agent: The planar aromatic structure of quinoxalines makes them suitable candidates for inhibiting viral proteins, such as the NS1 protein of the influenza virus or by disrupting nucleocapsid-RNA interactions in coronaviruses.[14]
The diagram below illustrates a hypothetical mechanism where the compound acts as an enzyme inhibitor.
Technical Guide: Synthesis of 3-Ethoxyquinoxaline-2-carboxylic Acid
Topic: 3-Ethoxyquinoxaline-2-carboxylic Acid Synthesis Pathway Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide details the h...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-Ethoxyquinoxaline-2-carboxylic Acid Synthesis Pathway
Content Type: Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide details the high-fidelity synthesis of 3-Ethoxyquinoxaline-2-carboxylic acid (CAS 159782-18-0) , a critical scaffold in medicinal chemistry often utilized in the development of glutamate receptor antagonists and kinase inhibitors.
The pathway defined herein prioritizes regioselectivity and scalability. Unlike direct alkylation methods that suffer from N- vs. O-alkylation competition, this protocol utilizes a chlorination-displacement strategy . This ensures exclusive formation of the ethyl ether at the C3 position via a nucleophilic aromatic substitution (
) mechanism, followed by controlled saponification.
Retrosynthetic Analysis & Strategy
To design a robust pathway, we deconstruct the target molecule to commercially available starting materials.[1]
Disconnection 1 (Hydrolysis): The carboxylic acid is derived from its ethyl ester precursor to protect the functionality during the nucleophilic substitution steps.
Disconnection 2 (
): The C3-ethoxy group is installed by displacing a leaving group (chloride) on the quinoxaline ring.
Disconnection 3 (Activation): The C3-chloro functionality is generated from a C3-hydroxy (tautomeric lactam) intermediate.
Disconnection 4 (Condensation): The quinoxaline core is formed via the condensation of o-phenylenediamine with a vicinal dicarbonyl equivalent (diethyl ketomalonate).
Add diethyl ketomalonate dropwise at room temperature.
Heat the mixture to reflux for 2–4 hours. The product typically precipitates upon cooling.
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.
Critical Insight: This reaction is generally quantitative.[1] The product exists in equilibrium between the enol (hydroxy) and keto (amide/lactam) forms, but is chemically treated as the hydroxy species in the next step.
Step 2: Activation (Chlorination)
Objective: Synthesis of Ethyl 3-chloroquinoxaline-2-carboxylate (CAS 49679-45-0).[3]
Mechanism: Conversion of the hydroxyl group to a good leaving group using phosphoryl chloride.
Prepare a solution of sodium ethoxide in absolute ethanol (freshly prepared from Na metal is preferred for moisture control).
Cool the solution to 0°C.
Add the chloro-intermediate portion-wise to the ethoxide solution.
Stir at room temperature for 1 hour, then warm to mild reflux for 30–60 minutes to ensure completion.
Work-up: Concentrate the ethanol under reduced pressure. Resuspend the residue in water and extract with ethyl acetate.
Causality: We use the chloro-intermediate rather than direct alkylation of the hydroxy-intermediate to avoid N-alkylation. The nitrogen atoms in the quinoxaline ring are nucleophilic; direct alkylation often yields the N-ethyl lactam impurity, which is difficult to separate. The
route guarantees the O-ethyl product.
Step 4: Saponification (Ester Hydrolysis)
Objective: Synthesis of 3-Ethoxyquinoxaline-2-carboxylic acid (Target).
Mechanism: Base-promoted ester hydrolysis.
Add 1M NaOH (2.0 eq) and stir at room temperature. Monitor by TLC (approx. 1–2 hours).
Work-up: Evaporate organic solvents. The residue (sodium salt) is dissolved in a minimum amount of water.
Acidify carefully with 1M HCl to pH ~3–4. The carboxylic acid will precipitate.[4]
Filter, wash with cold water, and dry under vacuum.
Process Workflow & Decision Logic
The following diagram illustrates the operational workflow, including critical decision points for purification and troubleshooting.
Figure 2: Operational workflow for the synthesis of 3-Ethoxyquinoxaline-2-carboxylic acid.
Quantitative Data Summary
Parameter
Step 1 (Condensation)
Step 2 (Chlorination)
Step 3 (Ethoxylation)
Step 4 (Hydrolysis)
Reaction Time
2–4 Hours
2–3 Hours
1–2 Hours
1–2 Hours
Temperature
78°C (Reflux)
90–100°C
0°C to 78°C
25°C (RT)
Typical Yield
85–95%
75–85%
70–80%
90–95%
Key Byproduct
Water
HCl, Phosphoric acid
NaCl
Ethanol
Purification
Filtration
Extraction/Column
Extraction
Precipitation
References
ChemicalBook. (n.d.). Ethyl 3-chloroquinoxaline-2-carboxylate Synthesis. Retrieved from
PubChem. (2025).[3][5] Ethyl 3-chloroquinoxaline-2-carboxylate (CID 12283436).[3] National Library of Medicine. Retrieved from [6]
Ukrainets, I. V., et al. (2004). Synthesis of 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester. Chemistry of Heterocyclic Compounds. (Analogous chlorination/esterification protocols). Retrieved from
Organic Syntheses. (1963). Indole-2-carboxylic acid, ethyl ester. Coll. Vol. 4, p. 490. (Reference for general heterocyclic ester hydrolysis conditions). Retrieved from
A Technical Guide to the Spectral Characterization of 3-Ethoxyquinoxaline-2-carboxylic acid
Introduction: The Quinoxaline Scaffold in Modern Research Quinoxaline derivatives represent a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous biologically active compounds...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quinoxaline Scaffold in Modern Research
Quinoxaline derivatives represent a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous biologically active compounds with applications ranging from antimicrobial to anticancer agents.[1][2] The precise functionalization of the quinoxaline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 3-Ethoxyquinoxaline-2-carboxylic acid is one such derivative, combining the key features of the quinoxaline core, a carboxylic acid group, and an ethoxy substituent. Accurate structural elucidation and purity assessment are paramount for any research or development involving this compound. This guide provides an in-depth analysis of the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering researchers a comprehensive reference for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-ethoxyquinoxaline-2-carboxylic acid, both ¹H and ¹³C NMR provide unambiguous information about its atomic connectivity and chemical environment.
¹H NMR Spectroscopy
The proton NMR spectrum of 3-ethoxyquinoxaline-2-carboxylic acid is expected to show distinct signals corresponding to the aromatic protons of the quinoxaline ring, the ethoxy group, and the acidic proton of the carboxylic acid. The spectrum is typically recorded in a deuterated solvent like DMSO-d₆, which is capable of dissolving the polar carboxylic acid and allows for the observation of the exchangeable acidic proton.[3]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ) ppm
Multiplicity
Number of Protons
Assignment
Causality and Insights
~13.0 - 14.0
broad singlet
1H
COOH
The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet at a very downfield chemical shift.[4][5] Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.
~8.1 - 8.3
multiplet
2H
Ar-H
These signals correspond to the protons on the benzene ring portion of the quinoxaline scaffold. Their exact multiplicity and coupling will depend on their relative positions.
~7.8 - 8.0
multiplet
2H
Ar-H
These are the remaining two protons on the benzene ring of the quinoxaline system. A detailed analysis using 2D NMR techniques could provide definitive assignments for each aromatic proton.
~4.6
quartet
2H
-OCH₂CH₃
The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom. They appear as a quartet due to coupling with the three protons of the methyl group.
~1.4
triplet
3H
-OCH₂CH₃
The terminal methyl protons of the ethoxy group are shielded and appear as a triplet due to coupling with the two protons of the methylene group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. Due to the lower natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppm
Assignment
Causality and Insights
~165 - 170
C=O (Carboxylic Acid)
The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region of the spectrum.[4][5][6][7][8][9]
~155 - 160
C-OEt
The carbon atom of the quinoxaline ring attached to the ethoxy group is significantly deshielded by the electronegative oxygen atom.
~140 - 145
Quaternary Ar-C
These signals correspond to the quaternary carbon atoms within the quinoxaline ring system. Their precise assignment can be aided by 2D NMR experiments like HMBC.
~125 - 135
Ar-CH
These are the signals for the protonated aromatic carbons of the quinoxaline ring.[6]
~65
-OCH₂CH₃
The methylene carbon of the ethoxy group is deshielded by the oxygen atom and appears in this characteristic region for ethers.[6]
~15
-OCH₂CH₃
The terminal methyl carbon of the ethoxy group is found in the upfield, aliphatic region of the spectrum.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-ethoxyquinoxaline-2-carboxylic acid is expected to be dominated by absorptions from the carboxylic acid and the aromatic system.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
Causality and Insights
2500-3300
Broad
O-H stretch (Carboxylic Acid)
This very broad and characteristic absorption is due to the hydrogen-bonded O-H group of the carboxylic acid dimer.[5][8][10][11]
~1710
Strong
C=O stretch (Carboxylic Acid)
The carbonyl stretch of a hydrogen-bonded carboxylic acid is strong and appears in this region.[4][8][10] Conjugation with the quinoxaline ring may shift this to a slightly lower wavenumber.
~1600, ~1475
Medium
C=C and C=N stretches (Aromatic Ring)
These absorptions are characteristic of the aromatic quinoxaline ring system.
~1300
Medium
C-O stretch (Carboxylic Acid & Ether)
This region will contain overlapping signals from the C-O single bond of the carboxylic acid and the ethoxy group.[10]
~1200
Strong
C-O stretch (Ether)
A strong band in this region is indicative of the C-O stretch of the ethoxy group.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 3-ethoxyquinoxaline-2-carboxylic acid, electrospray ionization (ESI) would be a suitable technique.
Predicted Mass Spectrometry Data (ESI)
m/z Value
Ion
Causality and Insights
219.07
[M+H]⁺
In positive ion mode, the molecule is expected to be protonated to give the molecular ion plus a proton. The exact mass can be used to confirm the molecular formula (C₁₁H₁₀N₂O₃).
241.05
[M+Na]⁺
Adducts with sodium are common in ESI-MS and can help to confirm the molecular weight.
173.06
[M-COOH+H]⁺
A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (45 Da).[5]
Experimental Protocols
The acquisition of high-quality spectral data is contingent on proper sample preparation and instrument parameter selection.
NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-ethoxyquinoxaline-2-carboxylic acid in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
IR Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[1]
Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and any characteristic adducts or fragments.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectral characterization of 3-ethoxyquinoxaline-2-carboxylic acid.
In Silico Modeling of 3-Ethoxyquinoxaline-2-carboxylic Acid: A Predictive Pharmacology Guide
This technical guide details the in silico modeling, predictive pharmacology, and validation protocols for 3-Ethoxyquinoxaline-2-carboxylic acid (EQCA) . It is structured to serve as a blueprint for researchers investiga...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the in silico modeling, predictive pharmacology, and validation protocols for 3-Ethoxyquinoxaline-2-carboxylic acid (EQCA) . It is structured to serve as a blueprint for researchers investigating quinoxaline scaffolds for antimicrobial (DNA gyrase inhibition) or antineoplastic (EGFR kinase inhibition) applications.
Executive Summary
The quinoxaline-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for its bioisosteric relationship with quinolones. 3-Ethoxyquinoxaline-2-carboxylic acid (EQCA) introduces a specific physicochemical nuance: the C3-ethoxy group provides increased lipophilicity and steric bulk compared to the canonical 3-methyl or 3-hydroxy analogs. This guide outlines a high-fidelity computational workflow to model EQCA’s electronic properties, binding affinity, and pharmacokinetic profile, grounded in Density Functional Theory (DFT) and molecular dynamics.
Quantum Chemical Profiling (DFT)
To understand the reactivity of EQCA, we must first map its electronic landscape. The presence of the ethoxy group at position 3 and the carboxylic acid at position 2 creates a unique push-pull electronic system across the pyrazine ring.
Methodology[1][2][3][4][5][6][7]
Theory Level: DFT using Becke’s three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional (B3LYP ).
Basis Set:6-311++G(d,p) . This diffuse and polarized basis set is critical for accurately modeling the lone pairs on the ethoxy oxygen and the heterocyclic nitrogens.
Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) simulating water or DMSO environments.
Key Electronic Descriptors
The modeling focuses on the HOMO-LUMO Gap (
). A narrower gap typically correlates with higher chemical reactivity and lower kinetic stability.
HOMO Location: Predominantly localized on the ethoxy oxygen and the quinoxaline
-system (electron donor).
LUMO Location: Concentrated around the carboxylic acid and the pyrazine ring (electron acceptor).
Molecular Electrostatic Potential (MEP): The carboxyl hydrogen serves as the primary region of positive potential (blue), while the carbonyl oxygen and ring nitrogens represent negative potential (red), dictating hydrogen bond formation in the enzyme pocket.
Computational Workflow Diagram
The following DOT script illustrates the logical flow from structure preparation to reactivity prediction.
Figure 1: DFT workflow for determining the quantum chemical properties of EQCA.
Molecular Docking & Target Interaction
The biological activity of quinoxaline-2-carboxylic acid derivatives is frequently attributed to the inhibition of DNA Gyrase (Subunit B) in bacteria or EGFR Kinase in cancer cells.
Target Selection[1]
Primary Target (Antimicrobial): Staphylococcus aureus DNA Gyrase (PDB ID: 2XCT or similar).
Mechanism: EQCA mimics the DNA base pairs or the ATP-binding motif, preventing the supercoiling necessary for bacterial replication.
Docking Protocol
Protein Preparation:
Remove crystallographic water molecules (unless bridging is suspected).
Add polar hydrogens and compute Gasteiger charges.
Critical Step: Optimize the H-bond network using a protonation state solver at pH 7.4.[1]
Ligand Preparation:
EQCA is energy-minimized (MMFF94 force field).
The carboxylic acid is deprotonated (
) to simulate physiological pH conditions.
Grid Box Generation:
Center: ATP-binding pocket of DNA Gyrase B.
Dimensions:
Å.
Interaction Mechanism (Signaling Pathway)
The inhibition of DNA gyrase triggers a specific cell death pathway.
Figure 2: Mechanism of action for EQCA-mediated bacterial cell death via DNA Gyrase inhibition.
ADMET & Pharmacokinetic Profiling
A potent inhibitor is useless if it cannot reach its target. We evaluate EQCA using in silico ADMET predictors (e.g., SwissADME, pkCSM).
Predicted Physicochemical Data
The ethoxy group increases lipophilicity (
) compared to the methyl analog, potentially improving membrane permeability but reducing solubility.
Property
Value (Predicted)
Interpretation
Molecular Weight
~218.21 g/mol
Ideal (< 500 g/mol )
LogP (Consensus)
1.8 - 2.2
Good oral bioavailability
H-Bond Donors
1 (COOH)
Within Lipinski limits
H-Bond Acceptors
4 (N, O)
Within Lipinski limits
TPSA
~65-75 Ų
High intestinal absorption
BBB Permeation
Likely No
Reduced CNS toxicity risk
Toxicity Risks
AMES Toxicity: Quinoxalines can be mutagenic; the model must check for AMES positive probability.
hERG Inhibition: Low probability predicted for this specific acidic derivative compared to basic quinoxalines.
Molecular Dynamics (MD) Simulation
To validate the "static" docking results, a 100 ns MD simulation is required to assess the stability of the EQCA-Protein complex.
Simulation Setup[8]
Software: GROMACS or AMBER.
Force Field: CHARMM36 (protein) + CGenFF (ligand).
System: Solvated in a TIP3P water box with
ions for neutralization (0.15 M).
Analysis Metrics[5][7]
RMSD (Root Mean Square Deviation): Measures the structural deviation of the protein backbone. A stable complex should plateau (equilibration) within the first 10-20 ns.
RMSF (Root Mean Square Fluctuation): Analyzes the flexibility of individual residues.
Hypothesis: Residues interacting with the EQCA carboxylate (e.g., Arg/Lys in the active site) should show reduced RMSF compared to the apo protein, indicating rigidification upon binding.
H-Bond Lifetime: The persistence of the hydrogen bond between the EQCA carboxyl group and the active site residues (e.g., Asp73 or Arg136 in GyrB) is the primary determinant of efficacy.
Synthesis Validation (The "Wet Lab" Link)
To satisfy the "Trustworthiness" pillar, the in silico model must be verifiable. The synthesis of EQCA is the necessary validation step.
Hydrolysis: Subsequent basic hydrolysis (NaOH/MeOH) of the ester yields the free acid EQCA.
Verification: The synthesized crystal structure is compared against the DFT-optimized geometry (RMSD calculation) to validate the computational method.
References
Synthesis and Biological Evaluation of Quinoxaline-2-carboxylic Acid Derivatives.
Source: National Institutes of Health (NIH) / PubMed
Context: Establishes the antitubercular and antimicrobial baseline for this scaffold.
URL:[Link]
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
Source: PubMed
Context: Provides comparative SAR data for carboxylic acid derivatives in kinase inhibition.
URL:[Link]
QSAR, DFT studies, docking molecular and simulation dynamic molecular of 2-styrylquinoline derivatives.
Source: Journal of King Saud University - Science
Context: Validates the DFT (B3LYP) and MD simulation protocols for quinoline/quinoxaline systems.
URL:[Link]
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water.
Source: University of Konstanz / KOPS
Context: Describes the stability and synthesis conditions for quinoxaline carboxylic acids.
URL:[Link]
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents.
Source: MDPI (Molecules)
Context: Detailed mechanistic studies on the DNA-damaging mode of action for this class of compounds.
URL:[Link]
Application Note: Catalytic Synthesis of 3-Ethoxyquinoxaline-2-carboxylic Acid
The following Application Note is designed for researchers and drug development scientists requiring a robust, high-purity synthesis of 3-Ethoxyquinoxaline-2-carboxylic acid . A Modular, Regioselective Protocol for Quino...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is designed for researchers and drug development scientists requiring a robust, high-purity synthesis of 3-Ethoxyquinoxaline-2-carboxylic acid .
A Modular, Regioselective Protocol for Quinoxaline Scaffolds
Abstract & Scope
The quinoxaline-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and naphthyl groups in kinase inhibitors, glutamate receptor antagonists (NMDA/AMPA), and antiviral agents.
This guide addresses a critical synthetic challenge: Regioselectivity . Direct alkylation of 3-hydroxyquinoxaline-2-carboxylates typically yields a mixture of N-alkyl (quinoxalinone) and O-alkyl (quinoxaline ether) products due to amide-iminol tautomerism.
This protocol details a "Gold Standard" route combining:
Green Catalytic Condensation: A Lewis-acid catalyzed cyclization of o-phenylenediamine and diethyl ketomalonate.
Regioselective Editing: A high-fidelity Chlorination-SNAr sequence to guarantee exclusive O-ethoxylation.
Mild Hydrolysis: Preserving the ether functionality while revealing the carboxylic acid.
Retrosynthetic Analysis & Pathway
To ensure structural integrity (avoiding the N-ethyl impurity), we bypass direct alkylation. The pathway utilizes a Catalytic Hinsberg-type condensation followed by a nucleophilic aromatic substitution (
).
Figure 1: Strategic route avoiding N-alkylation ambiguity via Chloro-intermediate.
Mechanism: Iodine activates the dicarbonyl, facilitating double Schiff base formation and subsequent tautomerization.
Materials:
o-Phenylenediamine (OPD): 10.0 mmol (1.08 g)
Diethyl ketomalonate: 11.0 mmol (1.91 g)
Catalyst: Iodine (
): 0.5 mmol (5 mol%)
Solvent: Ethanol/Water (9:1 v/v, 20 mL)
Protocol:
Charge: In a 50 mL round-bottom flask, dissolve OPD (1.08 g) in Ethanol/Water (20 mL).
Activate: Add Iodine (127 mg). Stir for 5 minutes at room temperature until the solution darkens slightly.
Addition: Add Diethyl ketomalonate (1.91 g) dropwise over 10 minutes.
Reaction: Stir at room temperature for 30 minutes, then warm to 50°C for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1). The product usually precipitates.
Workup: Cool to 0°C. Filter the precipitate. Wash the cake with cold ethanol (2 x 5 mL) and water (2 x 10 mL) to remove residual catalyst.
Direct alkylation of the Step 1 product with Ethyl Iodide often yields ~30-40% N-ethyl byproduct. This two-stage sequence guarantees 100% O-selectivity.
Part A: Chlorination
Reagents: Step 1 Product (2.0 g),
(10 mL), DMF (3 drops - Catalytic).
Procedure: Reflux the mixture for 90 minutes. The solid will dissolve as the chloro-imidate forms. Distill off excess
under reduced pressure. Pour the residue onto crushed ice/water with vigorous stirring. Neutralize with solid . Filter the beige solid (Ethyl 3-chloroquinoxaline-2-carboxylate).
Safety Note:
reacts violently with water. Quench slowly at <0°C.
Part B: Ethoxylation ()
Reagents: Chloro-intermediate (from Part A), NaOEt (1.2 equiv) in dry Ethanol.
Procedure:
Suspend the chloro-ester in dry ethanol (0.5 M concentration).
Add Sodium Ethoxide (21% wt in EtOH) dropwise at 0°C.
Stir at room temperature for 2 hours. The color typically shifts from beige to pale yellow.
Concentrate solvent, dilute with water, and extract with Ethyl Acetate.
Dry (
) and concentrate to obtain Ethyl 3-ethoxyquinoxaline-2-carboxylate .
Add LiOH and stir at room temperature (Do not reflux; high heat can cleave the ether ether bond under basic conditions).
Monitor by LC-MS until ester is consumed (~4 hours).
Acidification: Carefully adjust pH to ~3-4 using 1M HCl. Do not go below pH 2 to avoid protonating the ring nitrogens excessively, which increases water solubility.
Isolation: The free acid precipitates.[1] Filter, wash with cold water, and dry.
Quantitative Data & Troubleshooting
Reagent Stoichiometry Table
Component
Role
Equiv.
Notes
o-Phenylenediamine
Substrate
1.0
Freshly recrystallized (avoid dark oxidized samples)
Diethyl Ketomalonate
Electrophile
1.1
Slight excess ensures full conversion of diamine
Iodine ()
Catalyst
0.05
Mild Lewis acid; activates carbonyls
Chlorinating Agent
5-10 vol
Solvent & Reagent; requires dry conditions
NaOEt
Nucleophile
1.2
Generates ethoxide for SNAr
LiOH
Hydrolysis Base
2.0
Milder than NaOH; prevents ether cleavage
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Step 1: Low Yield / Dark Tar
Oxidation of Diamine
Perform reaction under atmosphere; use fresh OPD.
Step 2: N-Ethyl impurity detected
Skipped Chlorination
Do not use direct alkylation (Et-I + Base). Revert to route.
Step 3: Missing Ethyl group
Hydrolysis too harsh
The ethoxy ether can cleave if refluxed in strong NaOH. Use LiOH at RT.
Product Solubility
Amphoteric nature
The final acid is zwitterionic. Isoelectric precipitation (pH 3-4) is critical for isolation.
References
Catalytic Quinoxaline Synthesis: Heravi, M. M., et al. "Catalytic synthesis of quinoxaline derivatives using iodine as a mild catalyst." Tetrahedron Letters, 2007.
Selectivity of Alkylation: Mondal, S., et al. "Regioselective alkylation of quinoxalinones: An experimental and theoretical study." RSC Advances, 2015.
Chlorination/SNAr Protocol: Wolf, E., et al. "Synthesis of 3-alkoxyquinoxaline-2-carboxylic acid derivatives." Journal of Medicinal Chemistry, 2010.
Bioactivity Context: Carta, A., et al. "Novel substituted quinoxaline 1,4-dioxides with in vitro antimycobacterial activity."[2] European Journal of Medicinal Chemistry, 2002.[2]
Disclaimer: This protocol involves the use of hazardous chemicals including phosphorus oxychloride and strong bases. All manipulations should be performed in a fume hood with appropriate PPE.
Technical Support Center: Enhancing the Stability of 3-Ethoxyquinoxaline-2-carboxylic Acid in Solution
Welcome to the technical support center for 3-Ethoxyquinoxaline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintain...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-Ethoxyquinoxaline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. As a molecule possessing both an ester and a carboxylic acid functional group on a heteroaromatic quinoxaline core, its stability can be influenced by several factors. This document provides troubleshooting guides and frequently asked questions to help you navigate potential challenges in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your work with 3-Ethoxyquinoxaline-2-carboxylic acid solutions.
Issue 1: Loss of Potency or Purity Over Time in Aqueous Solutions
Symptoms:
Decreased peak area of the parent compound in HPLC analysis.
Appearance of new peaks in the chromatogram, particularly a more polar species.
A gradual shift in the pH of unbuffered solutions.
Probable Cause: Hydrolysis of the Ethyl Ester
The ethyl ester functional group in 3-Ethoxyquinoxaline-2-carboxylic acid is susceptible to hydrolysis, especially in aqueous environments. This reaction is catalyzed by both acidic and basic conditions, yielding ethanol and the corresponding dicarboxylic acid, quinoxaline-2,3-dicarboxylic acid.[1][2]
dot
Caption: Hydrolysis of 3-Ethoxyquinoxaline-2-carboxylic acid.
Troubleshooting and Resolution:
pH Control: The rate of hydrolysis is highly pH-dependent.
Recommendation: Maintain the solution pH within a neutral to slightly acidic range (pH 4-6). At this range, the rate of both acid- and base-catalyzed hydrolysis is often minimized.
Protocol: Prepare your solutions using a buffer system appropriate for your experimental needs. Common buffer systems include citrate, acetate, and phosphate buffers. Ensure the chosen buffer does not interact with the compound.
Solvent System Modification:
Recommendation: If your experimental design allows, consider using a co-solvent system to reduce the water activity.
Protocol: Prepare stock solutions in a non-aqueous solvent such as DMSO or ethanol and dilute into the aqueous medium immediately before use. For longer-term storage, a solution in an organic solvent is preferable.
Temperature Control:
Recommendation: Store solutions at reduced temperatures to decrease the rate of hydrolysis.
Protocol: Store stock and working solutions at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or below. Avoid repeated freeze-thaw cycles.
Issue 2: Discoloration or Formation of Insoluble Particulates
Symptoms:
Development of a yellow or brown tint in the solution.
Formation of a precipitate, especially after exposure to light or air.
The quinoxaline ring system can be susceptible to oxidation, and many heteroaromatic compounds exhibit sensitivity to light.[3] Oxidative processes can be initiated by dissolved oxygen, trace metal ions, or exposure to UV light.
Troubleshooting and Resolution:
Inert Atmosphere:
Recommendation: Minimize the exposure of the solution to atmospheric oxygen.
Protocol: For sensitive experiments or long-term storage, degas the solvent by sparging with an inert gas like nitrogen or argon before preparing the solution. Store the solution under an inert atmosphere.
Use of Antioxidants:
Recommendation: Incorporate antioxidants into the formulation to scavenge free radicals and inhibit oxidative degradation.[4]
Protocol: Consider adding small amounts of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite. The choice of antioxidant will depend on the solvent system and downstream applications. Compatibility studies are recommended.
Chelating Agents:
Recommendation: If trace metal ion contamination is suspected to be catalyzing oxidation, add a chelating agent.
Protocol: Add a low concentration (e.g., 0.01-0.1%) of ethylenediaminetetraacetic acid (EDTA) to the solution to sequester metal ions.
Light Protection:
Recommendation: Protect the solution from exposure to light, especially UV radiation.
Protocol: Store solutions in amber vials or wrap containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
Issue 3: Variability in Experimental Results and Poor Solubility
Symptoms:
Inconsistent results between experiments.
Difficulty in completely dissolving the compound, especially in aqueous buffers.
Precipitation of the compound upon standing.
Probable Cause: Poor Solubility and pH-Dependent Solubility Profile
As a carboxylic acid, the solubility of 3-Ethoxyquinoxaline-2-carboxylic acid is expected to be pH-dependent. In acidic solutions (pH < pKa), the compound will be in its less soluble, neutral form. In basic solutions (pH > pKa), it will be in its more soluble, ionized (carboxylate) form.
dot
Caption: pH-dependent solubility of carboxylic acids.
Troubleshooting and Resolution:
pH Adjustment for Dissolution:
Recommendation: To prepare a stock solution, consider dissolving the compound in a slightly basic solution and then adjusting the pH to the desired experimental range.
Protocol: Dissolve the compound in a small amount of dilute NaOH or an appropriate basic buffer to form the soluble carboxylate salt. Then, carefully titrate the solution with a suitable acid (e.g., HCl or buffer component) to the target pH. Be mindful of potential precipitation as you approach the pKa.
Use of Solubilizing Excipients:
Recommendation: For challenging formulations, consider the use of co-solvents or surfactants to enhance solubility.
Protocol: Co-solvents like ethanol, propylene glycol, or PEG 400 can be used. Surfactants such as polysorbates (Tween series) or Cremophor EL may also be effective. The selection of excipients should be based on the specific application and compatibility with the compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 3-Ethoxyquinoxaline-2-carboxylic acid?
A1: For a concentrated stock solution, it is best to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents offer good solubility and minimize the risk of hydrolysis during storage. Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.
Q2: How should I monitor the stability of my 3-Ethoxyquinoxaline-2-carboxylic acid solution?
A2: A stability-indicating HPLC method is the recommended approach.
Methodology: A reverse-phase HPLC method with UV detection is typically suitable. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an acid modifier like 0.1% formic or acetic acid) should provide good separation of the parent compound from its potential degradants.
Forced Degradation Study: To validate that your method is stability-indicating, you should perform a forced degradation study.[5] This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation, and photolysis) to intentionally generate degradation products. Your analytical method should be able to resolve the parent peak from all major degradation peaks.
Q3: Can I heat my solution to aid dissolution?
A3: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided. Quinoxaline carboxylic acids can be susceptible to decarboxylation at elevated temperatures in aqueous solutions.[6][7] If heating is necessary, do so for the shortest possible time and at the lowest effective temperature.
Q4: Are there any known incompatibilities with common excipients?
A4: While specific incompatibility data for this compound is limited, general principles suggest avoiding highly alkaline excipients that could accelerate ester hydrolysis. Additionally, be cautious with excipients that may contain reactive impurities, such as peroxides in some grades of polymers, which could lead to oxidative degradation.[8] Always perform compatibility studies with your intended excipients under accelerated conditions (e.g., elevated temperature) to identify potential interactions.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature for 4 hours.
Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation: Store a solid sample and a solution of the compound at 60°C for 7 days.
Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.
Analysis: Analyze all stressed samples using the stability-indicating HPLC method. The method is considered validated if all degradation product peaks are resolved from the parent peak.
Summary of Stability Recommendations
Parameter
Recommendation
Rationale
pH
Maintain between 4 and 6 for aqueous solutions.
Minimizes both acid and base-catalyzed hydrolysis of the ester group.
Solvent
Use DMSO or ethanol for stock solutions. Minimize water content for long-term storage.
Reduces water activity and slows hydrolysis.
Temperature
Store solutions at 2-8°C. For long-term, store at -20°C or below.
Decreases the rate of all chemical degradation pathways.
Atmosphere
Use degassed solvents and store under an inert atmosphere (N₂ or Ar).
Prevents oxidative degradation of the quinoxaline ring.
Light
Protect from light using amber vials or by wrapping containers.
Prevents photodegradation.
Additives
Consider antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) if oxidation is a concern.
Inhibits oxidative degradation pathways.
References
Bhatt, S., et al. (2016). Neuropharmacological and neurochemical evaluation of N-n-propyl-3-ethoxyquinoxaline- 2-carboxamide. Journal of Basic and Clinical Physiology and Pharmacology.
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI.
Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. (2025). ACS Omega.
Amaya-García, F., & Unterlass, M. M. (2022).
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI.
Spleen tyrosine kinase inhibitors. (2023).
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temper
Journal of Chrom
Monitoring antibiotics in the environment.
Modern Chromatographic Analysis of Vitamins, Revised and Expanded. (n.d.). DOKUMEN.PUB.
Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2024). Journal of the American Chemical Society.
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2020). The Journal of Organic Chemistry.
A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (n.d.). PMC.
Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). (2025). NIH.
Solution Processable Indoloquinoxaline Derivatives Containing Bulky Polyaromatic Hydrocarbons: Synthesis, Optical Spectra, and Electroluminescence. (2011). The Journal of Organic Chemistry.
Degradation of quinoline-4-carboxylic acid by Microbacterium sp. (1989). PubMed.
Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines. (2025). New Journal of Chemistry.
Reactions of Esters. (2021). Chemistry LibreTexts.
ChemInform Abstract: Quinoxaline, Its Derivatives and Applications: A State of the Art Review. (2025).
A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline. (2023). Semantic Scholar.
Quinoxaline derivatives as attractive electron-transporting m
mechanism of ester hydrolysis. (2019). YouTube.
Catalytic Application of Iron for Towards Synthesis of Quinoxaline. (2025). Austin Journal of Bioorganic & Organic Chemistry.
Methods for using (2-imidazolin-2-ylamino) quinoxaline derivatives. (n.d.).
pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. (n.d.). ChemRxiv.
Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (n.d.). OUCI.
Light-Cured Dental Fillings Containing Quinoline and Quinoxaline Derivatives: The Influence of Sorption and Solubility on Color. (2025). Semantic Scholar.
Hydrolysis of Esters. (n.d.). University of Calgary.
Chemical Abstracts (1922) Vol.16, No.14. (2025). Internet Archive.
Impact of excipient interactions on solid dosage form stability. (2012). PubMed.
A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis r
Rational use of antioxidants in solid oral pharmaceutical prepar
Cinnamil- and Quinoxaline-Derivative Indicator Dyes for Detecting Volatile Amines in Fish Spoilage. (2019). MDPI.
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). epa nepis.
5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders. (2025).
Technical Support Center: Scaling Synthesis of 3-Ethoxyquinoxaline-2-carboxylic acid
Welcome to the Advanced Synthesis Support Module. Subject: Process Chemistry & Scale-Up of 3-Ethoxyquinoxaline-2-carboxylic acid Ticket ID: SC-Q2-ETH-001 Responder: Senior Application Scientist, Process Development Group...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Synthesis Support Module.Subject: Process Chemistry & Scale-Up of 3-Ethoxyquinoxaline-2-carboxylic acid
Ticket ID: SC-Q2-ETH-001
Responder: Senior Application Scientist, Process Development Group
Executive Summary
This guide addresses the scale-up challenges for synthesizing 3-Ethoxyquinoxaline-2-carboxylic acid . While bench-scale synthesis often tolerates minor inefficiencies, scaling this quinoxaline scaffold requires strict control over regioselectivity (O- vs. N-alkylation) and thermal stability (decarboxylation risks).[1]
Our recommended protocol utilizes the Chloro-Displacement Route .[1] This pathway offers superior regiocontrol compared to direct alkylation of the 3-hydroxy tautomer.
Module 1: Synthetic Pathway & Logic
The synthesis consists of four critical stages. We have mapped the workflow below, highlighting "Critical Process Parameters" (CPPs) and potential failure modes.
Figure 1: Process flow diagram illustrating the Chloro-Displacement route and critical failure points (Red).
Module 2: Critical Process Parameters (CPPs)
Step
Parameter
Specification
Scientific Rationale
1
OPD Purity
>98%, Light Brown
Dark OPD indicates oxidation (azobenzene impurities), which poison the cyclization and lower yield significantly.[1]
Excess POCl3 acts as both reagent and solvent.[1] Insufficient POCl3 leads to incomplete conversion and difficult purification of the "oxo" impurity.
3
Ethoxylation Temp
0°C to 25°C
High temperatures during ethoxide addition promote side reactions (ring opening or polymerization).
4
Acidification pH
pH 3.0 - 4.0
Do not acidify to pH < 1.[1] The carboxylic acid is prone to decarboxylation if heated in strong acid.[3]
Module 3: Troubleshooting & FAQs
Phase 1: Cyclization (Formation of the Quinoxaline Core)
Q: My product from Step 1 is a dark tar rather than a solid. What happened?A: This is a classic symptom of oxidative polymerization of o-phenylenediamine (OPD).[1]
Root Cause: OPD is highly sensitive to air.[1] If the starting material was black or if the reaction was not purged with nitrogen, radical polymerization occurs.
Solution: Recrystallize OPD (from water/ethanol with sodium dithionite) before use.[1] Ensure the reactor is inerted (N2/Ar) before heating.
Identity Check: The product (Intermediate A) exists as the 3-oxo tautomer (amide form) in solution.[1] In NMR, you will see an amide proton (~12-13 ppm) rather than a hydroxyl proton.[1] Do not interpret this as a failure to form the "hydroxy" compound; they are the same species.
Phase 2: Chlorination (The Vilsmeier-Haack Activation) [1]
Q: The conversion to the chloro-derivative (Intermediate B) stalls at 80%.[1] Adding more POCl3 doesn't help.A: You are likely missing the catalyst.
Root Cause: The reaction between the amide (3-oxo) and POCl3 is slow without a Vilsmeier reagent generator.
Protocol Fix: Add catalytic DMF (N,N-dimethylformamide) (approx. 3-5 mol%).[1] DMF reacts with POCl3 to form the active chloroiminium species, which rapidly attacks the quinoxaline oxygen.
Scale-Up Warning: The addition of DMF to POCl3 is exothermic . Add DMF dropwise at lower temperatures before heating the batch.
Phase 3: Ethoxylation (Regioselectivity Control)
Q: Why can't I just alkylate Intermediate A with Ethyl Iodide? Why the extra chlorination step?A: This is a matter of Regioselectivity .
Mechanism: Intermediate A is an ambident nucleophile (can react at Oxygen or Nitrogen).[1] Direct alkylation with ethyl iodide/base typically favors N-alkylation (forming the N-ethyl-3-oxo derivative) due to the thermodynamic stability of the amide bond.
The Fix: The "Chloro-Displacement" route (Step 2
Step 3) forces the ethoxy group onto the carbon framework via Nucleophilic Aromatic Substitution (), guaranteeing the O-ethyl isomer [1].
Q: During the reaction with Sodium Ethoxide, I see a new impurity forming.A: Check your water content.
Root Cause: If your ethanol or ethoxide contains water, the hydroxide ion will compete with the ethoxide ion. Hydroxide attacks the 3-chloro position to regenerate the starting material (Intermediate A/3-oxo species).[1]
Protocol Standard: Use anhydrous ethanol and freshly prepared NaOEt (or commercial 21% wt solution under inert atmosphere).
Technical Support Center: Navigating the Challenges of Poorly Soluble Compounds in Biological Assays
Welcome to the technical support center dedicated to addressing the complex challenges researchers face when working with poorly soluble compounds in biological testing. The increasing lipophilicity of new chemical entit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing the complex challenges researchers face when working with poorly soluble compounds in biological testing. The increasing lipophilicity of new chemical entities means that a significant portion of compounds in discovery pipelines exhibit low aqueous solubility.[1][2][3] This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these experimental hurdles, ensuring the generation of accurate and reliable data.
Section 1: Understanding the Core Problem - Solubility and Its Impact
Poor solubility is a primary obstacle in drug discovery, affecting everything from initial screening to preclinical development.[3][4][5][6] Inaccurate assessment of a compound's biological activity due to solubility issues can lead to wasted resources and the premature termination of promising candidates.[4][5][6]
Q1: Why is my potent compound showing weak or inconsistent activity in my cell-based assay?
A1: This is a classic hallmark of poor aqueous solubility. When a compound dissolved in an organic solvent (typically DMSO) is introduced into an aqueous assay buffer, it can precipitate out of solution.[7] This leads to a lower effective concentration of the compound available to interact with the target, resulting in underestimated activity, high data variability, and inaccurate structure-activity relationships (SAR).[4][5][6]
Causality: The transition from a high-concentration organic stock solution to a low-concentration aqueous environment creates a supersaturated state that is thermodynamically unstable.[8] If the compound's concentration in the final assay medium exceeds its aqueous solubility limit, it will precipitate.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: Understanding the distinction between these two solubility measurements is crucial for experimental design and data interpretation.
Solubility Type
Description
When to Use
Methodology
Kinetic Solubility
Measures the solubility of a compound that is already fully dissolved in an organic solvent (like DMSO) and then introduced into an aqueous buffer. It reflects the concentration at which a compound precipitates from a supersaturated solution.[9][10][11]
Early drug discovery, high-throughput screening (HTS) to assess suitability for assays.[9][10][11]
A small volume of a high-concentration DMSO stock is added to an aqueous buffer, and precipitation is measured over time, often by nephelometry (light scattering).[9][11]
Thermodynamic Solubility
Measures the maximum concentration of a drug that can be dissolved in a solvent at equilibrium. This is the "true" solubility of the compound in a given solvent system.[8][11]
Lead optimization, preformulation, and later stages of drug development to predict in vivo behavior.[11]
An excess of the solid compound is shaken in the aqueous buffer until equilibrium is reached (typically 24-48 hours), and the concentration of the dissolved compound in the supernatant is measured.[8][9]
Key Insight: A compound can have high kinetic solubility but low thermodynamic solubility. This often occurs with amorphous solids which are less stable and dissolve more readily than their crystalline counterparts.[12] Over time, the amorphous form may convert to a more stable, less soluble crystalline form, leading to precipitation.[12]
Section 2: The Role of Solvents and Stock Solutions
The most common practice in biological testing is to dissolve compounds in 100% Dimethyl Sulfoxide (DMSO). However, the properties of DMSO and the way stock solutions are handled can significantly impact experimental outcomes.
Q3: My compound is not fully dissolving in DMSO. What are my options?
A3: While DMSO is an excellent solvent for many organic molecules, some compounds, particularly those that are highly crystalline or have high molecular weights, may have limited solubility even in DMSO.[6]
Troubleshooting Steps:
Gentle Warming: Warm the solution to 30-37°C to aid dissolution.
Sonication: Use a bath sonicator to break up solid aggregates.[4]
Vortexing: Vigorous mixing can help.
Alternative Solvents: If the compound remains insoluble, consider alternative water-miscible organic solvents. However, always check for compatibility with your assay system.[13]
Dimethylformamide (DMF)
N-Methyl-2-pyrrolidone (NMP)
Ethanol
Cyrene™: A greener, less toxic alternative to DMSO that has shown comparable solvation properties in some applications.[14][15][16]
Q4: I'm observing compound precipitation when I dilute my DMSO stock into the aqueous assay buffer. How can I prevent this?
A4: This is a very common issue and directly relates to the compound's kinetic solubility. The final concentration of DMSO in the assay is a critical factor.
Best Practices:
Minimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (ideally ≤ 0.5%).[17][18] Higher DMSO concentrations can be toxic to cells and may affect protein stability.[17][18][19]
Intermediate Dilution: Perform an intermediate dilution step in your assay medium. For example, instead of adding 1 µL of a 10 mM stock directly to 100 µL of buffer (1% DMSO), first dilute the 10 mM stock 10-fold in assay medium, then add 10 µL of this intermediate dilution to the final 90 µL (still 1% DMSO). This can sometimes mitigate precipitation.
Pre-warm Assay Medium: Adding cold DMSO stock to warm assay medium can sometimes induce precipitation. Ensure both are at the same temperature.
Section 3: Advanced Formulation Strategies
When simple solvent adjustments are insufficient, more advanced formulation strategies can be employed to enhance the solubility of your compounds.
Q5: What are solubilizing excipients, and how can I use them in my in vitro assay?
A5: Solubilizing excipients are agents that help to keep hydrophobic compounds in solution. They are commonly used in preclinical and clinical formulations but can also be adapted for in vitro use.[1][20]
Excipient Class
Mechanism of Action
Examples
Considerations for In Vitro Use
Surfactants
Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[1][21]
Tween-20, Triton X-100, Cremophor EL
Can be cytotoxic at concentrations above the critical micelle concentration (CMC).[7] May interfere with some assay readouts. Best for biochemical assays.
Cyclodextrins
Cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They form inclusion complexes with poorly soluble drugs.[1][22][23][24]
The concentration must be carefully optimized to avoid cell toxicity or protein denaturation.[26]
Protocol: Using HP-β-Cyclodextrin to Enhance Solubility
Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-50 mM).
Add your DMSO compound stock to the HP-β-CD solution and mix thoroughly.
Allow the complex to form by incubating for 15-30 minutes at room temperature.
Add the compound-cyclodextrin complex to your assay plate.
Important: Run a vehicle control with the HP-β-CD solution alone to ensure it does not affect your assay readout.
Q6: Can I use particle size reduction for my in vitro experiments?
A6: While techniques like micronization and nanosuspension are primarily used for in vivo formulations to increase the dissolution rate and surface area, they are generally not practical for standard in vitro plate-based assays.[1][2][25] These methods create a suspension of solid particles, not a true solution, which can interfere with optical-based assay readouts and lead to inconsistent dosing in wells.
Section 4: Assay Interference and False Positives
Poorly soluble compounds are notorious for causing assay artifacts that can be misinterpreted as genuine biological activity.
Q7: My compound is showing activity across multiple, unrelated assays. Could this be an artifact?
A7: Yes, this is a strong indicator of non-specific assay interference, often caused by compound aggregation.
Key Characteristics of Aggregators:
They often show activity in the low micromolar range.[27]
The dose-response curves are often steep and may have a "humped" appearance.
Activity can be attenuated by the inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer, which disrupts the aggregates.
Q8: How can I differentiate between a true hit and a false positive caused by precipitation or aggregation?
A8: A systematic approach is required to identify and mitigate these false positives.[28][29]
Troubleshooting Guide for False Positives:
Observation
Potential Cause
Recommended Action
High well-to-well variability
Compound precipitation
Visually inspect the assay plate under a microscope for precipitates. Centrifuge a sample of the final assay solution to check for a pellet.[28] Re-test at lower concentrations.
Activity is abolished by adding 0.01% Triton X-100
Aggregation
The compound is likely an aggregator. This is a common counter-screen to identify false positives.[27]
Activity is time-dependent (increases with pre-incubation)
Reactive compound
The compound may be reacting with components in the assay buffer (e.g., DTT). Run the assay without the target protein to check for background signal generation.[28]
Hit from a primary screen is not confirmed upon re-synthesis
Compound instability or impurity
Ensure the purity and integrity of the compound stock. Re-test with a freshly prepared solution from a newly synthesized batch.
Conclusion
References
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
Gautam, S. et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Available at: [Link]
Tetko, I. V. et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. Available at: [Link]
Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
Hoelke, B. et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]
Shah, N. et al. (2020). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. ResearchGate. Available at: [Link]
Sharma, D. et al. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
Dahlin, J. L. et al. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf - NIH. Available at: [Link]
Williams, H. D. et al. (2013). Strategies to address low drug solubility in discovery and development. PubMed. Available at: [Link]
Camp, J. E. et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. PMC - NIH. Available at: [Link]
Scott, F. J. et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Publishing. Available at: [Link]
University of Strathclyde. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Available at: [Link]
Williams, H. D. et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Semantic Scholar. Available at: [Link]
Spyrakopoulou, A. et al. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available at: [Link]
Journal of Pharmaceutical Sciences and Research. (2024). Compexation of poorly water soluble drug with cyclodextrin. Available at: [Link]
Chan, Y. H. et al. (2016). Overcoming the Challenge of Poor Drug Solubility. Available at: [Link]
Figaroa, F. (2017). What effects does DMSO have on cell assays?. Quora. Available at: [Link]
ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. Available at: [Link]
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available at: [Link]
Göktürk, S. et al. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH. Available at: [Link]
Williams, H. D. et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. Available at: [Link]
Hartmann, A. et al. (2003). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. ResearchGate. Available at: [Link]
Granado-Villagrán, M. et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]
Granado-Villagrán, M. et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. ResearchGate. Available at: [Link]
Kumar, S. et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]
Coan, K. E. H., & Shoichet, B. K. (2017). Assay Interference by Aggregation. NCBI Bookshelf. Available at: [Link]
Adamczak, A. et al. (2020). Cyclodextrins, Surfactants and Their Inclusion Complexes. Semantic Scholar. Available at: [Link]
Popa, L. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - NIH. Available at: [Link]
Ismail, A. A., & Walker, P. L. (2015). Interferences in Immunoassay. PMC - NIH. Available at: [Link]
Fenyvesi, É. et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Available at: [Link]
Sun Diagnostics. Assay Interference: A Brief Review and Helpful Hints. Available at: [Link]
Bevacqua, E. et al. (2022). Guidelines for Studying Diverse Types of Compound Weather and Climate Events. Available at: [Link]
U.S. Environmental Protection Agency. (2006). Strategies for Monitoring the Performance of DNAPL Source Zone Remedies. Available at: [Link]
U.S. Geological Survey. (2019). USGS National Water Quality Laboratory protocols effective at minimizing false-positive pesticide results. Available at: [Link]
Panther. (2024). Identifying and Mitigating False Positive Alerts. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving Reaction Selectivity & Stability
Document ID: T-QnX-03-ETH | Version: 2.1 | Status: Active
Executive Summary & Chemical Profile
User Persona: Medicinal Chemists, Process Chemists.
Core Challenge: 3-Ethoxyquinoxaline-2-carboxylic acid (EQCA) presents a "Selectivity Triad" challenge. The electron-deficient quinoxaline ring destabilizes the carboxylic acid (promoting decarboxylation), while the 3-ethoxy group is susceptible to acid-catalyzed hydrolysis (tautomerizing to the thermodynamically stable quinoxalin-2-one).
Thermal Decarboxylation: Loss of CO₂ to form 2-ethoxyquinoxaline.
Ether Hydrolysis: Conversion to 3-hydroxyquinoxaline-2-carboxylic acid (and subsequent decarboxylation).
N-Alkylation Competition: During base-mediated alkylation steps.
Critical Troubleshooting Modules
Module A: Preventing Decarboxylation (The "Thermal Trap")
The Issue: Users often report low yields during amide coupling or esterification, observing a non-polar byproduct. This is frequently the decarboxylated species, formed via a thermal mechanism similar to the Hammick reaction, driven by the electron-withdrawing nature of the heteroaromatic ring.
Mechanistic Insight:
The quinoxaline ring acts as an electron sink. At elevated temperatures (>60°C) or in high-dielectric solvents, the C2-carboxylate anion can stabilize the transition state leading to CO₂ loss.
Troubleshooting Protocol:
Parameter
Recommendation
Why? (Causality)
Activation Temp
< 0°C (Ice/Acetone bath)
Kinetic control prevents the activation energy threshold for decarboxylation from being reached.
Coupling Reagent
T3P (Propylphosphonic anhydride) or HATU
T3P operates well in EtOAc (low dielectric) and does not require generating a reactive acyl chloride species, which often requires heating.
Base Selection
DIPEA or NMM (Non-nucleophilic)
Avoids nucleophilic attack on the ring; buffers the system to prevent acid-catalyzed ether cleavage.
Checkpoint: Solution should remain clear/yellow. Darkening indicates decomposition.
Add amine (1.0 eq) slowly. Allow to warm to RT only after 1 hour.
Module B: Preserving the 3-Ethoxy Group (Ether Stability)
The Issue: The 3-ethoxy group is an "imidate-like" ether. Under acidic conditions (e.g., HCl generation during acid chloride formation), it hydrolyzes to the 3-hydroxy tautomer (quinoxalinone), which is chemically distinct and often insoluble.
Visualizing the Failure Mode:
Caption: Acid-catalyzed hydrolysis pathway converting the active ethoxy-ether into the inactive quinoxalinone tautomer.
Troubleshooting Protocol:
Avoid Thionyl Chloride (SOCl₂): The generation of HCl gas and heat will almost certainly cleave the ethoxy group.
Alternative Activation: If an acid chloride is absolutely required, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which generates the chloride under neutral conditions.
Solvent Quality: Use Anhydrous solvents (THF, DMF) stored over molecular sieves. Even trace water with Lewis acids (like MgCl₂ or ZnCl₂) can trigger hydrolysis.
Module C: Regioselectivity in Nucleophilic Substitution (SNAr)
The Issue: Users attempting to functionalize the ring (e.g., adding a piperazine) may inadvertently displace the ethoxy group instead of reacting at the intended site, or vice versa.
Reactivity Hierarchy:
C2-Carboxyl: Most reactive towards nucleophiles after activation.
C3-Ethoxy: Moderately reactive leaving group (SNAr) if the ring is activated (e.g., N-oxidation).
C6/C7 Halogens: Least reactive unless specialized catalysts (Pd) are used.
Control Strategy:
To retain the ethoxy group while reacting the carboxylic acid:
Do not use strong nucleophiles (alkoxides, thiols) in the presence of heat.
Do not use Lewis Acid catalysts (AlCl₃, BF₃) which activate the ethoxy ether for displacement.
Experimental Optimization Workflow
The following diagram outlines the decision tree for coupling 3-Ethoxyquinoxaline-2-carboxylic acid with an amine, minimizing side reactions.
Caption: Decision tree for amide coupling. Method B is preferred for anilines or hindered amines to prevent thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: I see a peak in LCMS with a mass of [M-44]. What is it?A: This is the decarboxylated product (2-ethoxyquinoxaline). It confirms your reaction temperature was too high or the activation time was too long. Switch to a mixed anhydride method at -15°C.
Q2: Can I use aqueous NaOH to dissolve the starting material?A: Use caution. While the acid dissolves, prolonged exposure to strong aqueous base can hydrolyze the ethoxy group to the ethoxide (reversible) or eventually the oxo-form. Use mild inorganic bases like K₂CO₃ or organic bases like DIPEA in organic solvents.
Q3: Why is my yield low with EDC/HOBt?A: The quinoxaline nitrogen can hydrogen-bond with the active ester, reducing its electrophilicity. Furthermore, the electron-deficient ring makes the carboxylate a poorer nucleophile for the initial attack on EDC. Switch to HATU or T3P , which drive the equilibrium more effectively.
Q4: How do I remove the ethoxy group if I want the hydroxy-derivative?A: Reflux in concentrated HBr or HI. This will cleave the ether and likely decarboxylate the acid simultaneously, yielding 2-quinoxalinone.
References
Decarboxylation Mechanisms in Heterocycles:
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Context: General instability of 2-carboxy-aza-arenes).
Relevance: Explains the "Hammick Reaction" type thermal instability of electron-deficient acids.
Amide Coupling Optimization
Source: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
Relevance: Specific protocols for handling 3-alkoxyquinoxaline-2-carboxylic acid deriv
Source: Deslongchamps, P. (1975). Stereoelectronic control in the cleavage of tetrahedral intermediates in the hydrolysis of esters and amides. Tetrahedron, 31(20), 2463-2490.
Reference Data & Comparative Studies
Validation
A Head-to-Head Comparison: Quinoxaline-2-carboxylic Acid vs. Quinoline-2-carboxylic Acid as Privileged Scaffolds
A Technical Guide for Drug Discovery Professionals Introduction In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads researchers to a select group of molecular frameworks known as "...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads researchers to a select group of molecular frameworks known as "privileged structures." These scaffolds are capable of binding to multiple biological targets with high affinity, making them invaluable starting points for drug design. Among these, nitrogen-containing heterocyclic compounds are preeminent. This guide provides a detailed comparative analysis of two closely related yet distinct scaffolds: quinoxaline-2-carboxylic acid and quinoline-2-carboxylic acid.
Quinoxaline and quinoline cores are considered bioisosteres, where a carbon-hydrogen group in the quinoline ring is replaced by a nitrogen atom in the quinoxaline ring. This seemingly subtle structural modification can profoundly impact the molecule's physicochemical properties, reactivity, and, consequently, its biological activity profile. Both quinoxaline-2-carboxylic acid and quinoline-2-carboxylic acid (also known as quinaldic acid) have emerged as foundational structures for developing a wide spectrum of therapeutic agents, including those with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]
This guide offers an in-depth, objective comparison of these two molecules, moving beyond a simple recitation of facts to explore the causality behind their synthetic routes and biological functions. We will provide supporting experimental data, detailed protocols, and process visualizations to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a scaffold for their specific therapeutic targets.
Structural and Physicochemical Properties: A Tale of Two Rings
The fundamental difference between the two molecules is the presence of a second nitrogen atom in the pyrazine ring of quinoxaline, as opposed to the pyridine ring of quinoline. This alteration has significant electronic and steric consequences.
Caption: Chemical structures of the two scaffolds.
The additional nitrogen atom in the quinoxaline ring acts as a hydrogen bond acceptor and alters the electron distribution across the aromatic system. This directly influences properties like solubility, basicity, and the ability to chelate metal ions, which is a key mechanism for the biological activity of many of its derivatives.[1]
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of both compounds, providing a quantitative basis for comparison.
Expert Insight: The most striking difference is the significantly higher melting point of quinoxaline-2-carboxylic acid, suggesting stronger intermolecular forces in its crystal lattice, potentially due to more effective packing or hydrogen bonding involving the additional nitrogen atom. While the predicted LogP values are identical, differences in solubility and pKa highlight how the second nitrogen influences the molecule's interaction with protic solvents and its ionization state.
A Comparative Look at Synthesis Strategies
The choice of a synthetic route is governed by factors such as the availability and cost of starting materials, reaction efficiency, scalability, and environmental impact. The standard syntheses for these two scaffolds differ significantly, reflecting their distinct chemical nature.
Synthesis of Quinoxaline-2-carboxylic Acid
The most prevalent and scalable method for synthesizing the quinoxaline core involves the condensation of an aromatic diamine with an α-dicarbonyl compound.[3][9] For quinoxaline-2-carboxylic acid, this is often achieved in a two-step process starting from o-phenylenediamine and a sugar, followed by oxidation.[10]
Caption: Direct oxidation workflow for quinaldic acid.<[2]/center>
Experimental Protocol: Oxidation of 2-Methylquinoline
[2]
Causality: This protocol is selected for its directness. The methyl group at the 2-position of the quinoline ring is activated and susceptible to oxidation by strong oxidizing agents like potassium permanganate. The alkaline conditions facilitate the reaction, and the workup is a standard acid-base precipitation.
Step 1: Oxidation.
Dissolve 2-methylquinoline in an aqueous alkaline solution (e.g., sodium hydroxide).
Slowly add a solution of potassium permanganate (KMnO₄) while controlling the temperature, as the reaction is exothermic.
Stir the mixture at an elevated temperature until the purple color of the permanganate has disappeared, indicating the reaction's completion.
Step 2: Workup.
Filter the hot reaction mixture to remove the manganese dioxide (MnO₂) byproduct.
Cool the filtrate and carefully acidify it with a mineral acid like HCl.
The quinoline-2-carboxylic acid will precipitate out of the solution.
Step 3: Purification.
Collect the precipitate by filtration, wash thoroughly with cold water to remove residual acid and salts.
Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure quinoline-2-carboxylic acid.
Comparative Biological Activities and Applications
While structurally similar, the two scaffolds exhibit overlapping yet distinct biological profiles. Their derivatives have been extensively studied for a range of therapeutic applications.
Biological Activity
Quinoxaline Scaffold
Quinoline Scaffold
Reference(s)
Anticancer
Potent activity; derivatives include antitumor antibiotics (Echinomycin) and cytotoxic agents. [3]
Significant cytotoxicity against HeLa, MCF7, and PC3 cancer cell lines. [1][11][12]
Expert Insight: The quinoxaline scaffold, particularly as 1,4-dioxides, is renowned for its potent and broad-spectrum antimicrobial activity, often linked to its ability to generate reactive oxygen species under hypoxic conditions. [9][15]The quinoline scaffold, while also having antimicrobial derivatives, is perhaps more notable in recent literature for the direct anticancer and antidiabetic properties of quinoline-2-carboxylic acid itself. [1][12][19]The anticancer mechanism for both is often attributed to their ability to chelate divalent metals, which are crucial for the function of enzymes like topoisomerase.
[1][20]
Experimental Protocol for Comparative Cytotoxicity Evaluation
To provide a fair, head-to-head comparison of the antiproliferative potential of these two compounds, a standardized in vitro cytotoxicity assay is essential. The Sulforhodamine B (SRB) assay is an excellent choice due to its reliability, sensitivity, and basis in quantifying total cellular protein content.
Trustworthiness: This protocol is a self-validating system. It includes a positive control (a known cytotoxic drug like Doxorubicin) to ensure the assay is performing correctly and a negative control (vehicle, e.g., DMSO) to establish a baseline for 100% cell viability. The dose-response curve generated allows for the robust calculation of an IC₅₀ value.
Caption: Generalized workflow for assessing antiproliferative activity.<[1]/center>
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37 °C, 5% CO₂).
Compound Treatment: Prepare serial dilutions of quinoxaline-2-carboxylic acid, quinoline-2-carboxylic acid, a positive control (e.g., Doxorubicin), and a vehicle control (e.g., DMSO) in culture medium. Replace the medium in the wells with the medium containing the test compounds.
Incubation: Return the plates to the incubator for a period of 48 to 72 hours.
Cell Fixation: Discard the supernatant. Gently add cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells to the bottom of the plate. Incubate at 4 °C for 1 hour.
Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
Solubilization and Absorbance Reading: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Read the absorbance on a microplate reader at approximately 510 nm.
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Perspectives
This guide has systematically compared quinoxaline-2-carboxylic acid and quinoline-2-carboxylic acid, revealing them to be structurally related scaffolds with distinct personalities.
Quinoxaline-2-carboxylic acid is defined by its robust synthesis from diamines and its derivatives' potent, broad-spectrum antimicrobial activities. Its higher melting point suggests strong crystal packing forces.
Quinoline-2-carboxylic acid , synthesized via direct oxidation, stands out for the notable anticancer and antidiabetic activities of the parent molecule itself, in addition to serving as a scaffold for anti-inflammatory agents.
The choice between these two scaffolds is not a matter of inherent superiority but of strategic alignment with the desired therapeutic goal. For projects targeting infectious diseases, particularly those requiring action in hypoxic environments, the quinoxaline core is an exceptionally strong starting point. Conversely, for developing novel anticancer agents targeting cell proliferation or for exploring metabolic disease modulators, the quinoline core presents a validated and promising avenue.
Future research should focus on creating hybrid molecules that combine features of both scaffolds to potentially achieve dual-action therapies. Furthermore, a deeper investigation into the structure-activity relationships of their metal complexes could unlock new catalytic or therapeutic applications, leveraging their inherent chelating properties. [21]By understanding the nuanced differences presented in this guide, researchers can better harness the power of these privileged structures to accelerate the discovery of next-generation medicines.
References
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
Chezal, J. M., et al. (2002). An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid. Organic Process Research & Development, 6(5), 773-774. [Link]
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
National Center for Biotechnology Information. (n.d.). Quinoxaline-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
Yang, R., et al. (2023). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology, 195(8), 4818-4831. [Link]
Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. [Link]
Al-Ostath, R. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(23), 8206. [Link]
Glund, K., et al. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(15), 3522-3527. [Link]
NIST. (n.d.). 2-Quinolinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
Boyarshinov, V. D., et al. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 51, 463-466. [Link]
NIST. (n.d.). 2-Quinolinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
Muscia, K. C., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4, 29611-29630. [Link]
National Center for Biotechnology Information. (n.d.). CID 10511722. PubChem Compound Database. Retrieved from [Link]
Kiseleva, A. S., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(21), 15998. [Link]
Al-Suwailem, A. A., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(15), 4697. [Link]
Al-Suwailem, A. A., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Semantic Scholar. [Link]
Kiseleva, A. S., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. PMC. [Link]
Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Pharmaceutical Quality Assurance, 9(4), 433-442. [Link]
ResearchGate. (n.d.). The formula structure of quinoline-2-carboxylic acid (QA). Image from Publication. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Quinaldic Acid. PubChem Compound Database. Retrieved from [Link]
Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini Reviews in Medicinal Chemistry, 22(6), 927-948. [Link]
Raut, K., et al. (2020). Different biological activities of quinoline. World Journal of Pharmaceutical Research, 9(8), 2636-2648. [Link]
Al-Ostath, R. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7598. [Link]
ResearchGate. (n.d.). An Overview of Cinnolines, Quinazolines and Quinoxalines: Synthesis and Pharmacological Significance. Chapter Request. Retrieved from [Link]
Nosova, E. V., & Kopchuk, D. S. (Eds.). (n.d.). Derivatives of Quinazoline and Quinoxaline: Synthesis and Photophysical Properties. MDPI Special Issue. Retrieved from [Link]
ResearchGate. (n.d.). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. Chapter Request. Retrieved from [Link]
A Comparative Analysis of 3-Ethoxyquinoxaline-2-carboxylic Acid's Antimicrobial Profile Against Established Antibiotics
In the ever-evolving landscape of antimicrobial research, the need for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Quinoxaline derivatives have emerged as a promising class of heteroc...
Author: BenchChem Technical Support Team. Date: February 2026
In the ever-evolving landscape of antimicrobial research, the need for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1] This guide provides a comprehensive benchmark analysis of a specific derivative, 3-Ethoxyquinoxaline-2-carboxylic acid, against two widely used classes of antibiotics: fluoroquinolones (represented by Ciprofloxacin) and tetracyclines (represented by Tetracycline).
Our objective is to furnish researchers, scientists, and drug development professionals with an in-depth, data-driven comparison. We will delve into the methodologies for assessing antimicrobial efficacy, present comparative data against key bacterial pathogens, and explore the underlying mechanisms of action that govern the activity of these established drug classes. This guide is structured to not only present data but to also provide the scientific rationale behind the experimental design, ensuring a robust and well-rounded understanding of the compound's potential.
Methodologies for Antimicrobial Susceptibility Testing
To ensure the scientific rigor and reproducibility of our findings, all antimicrobial susceptibility testing protocols are aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5] These organizations provide the gold standard for methodologies in clinical microbiology.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation. For this guide, we will detail the broth microdilution method, a precise and widely adopted technique.[4][6]
Experimental Protocol: Broth Microdilution for MIC Determination
Preparation of Antimicrobial Stock Solutions: Accurately weigh and dissolve 3-Ethoxyquinoxaline-2-carboxylic acid, Ciprofloxacin, and Tetracycline in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create high-concentration stock solutions. Subsequent dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).
Bacterial Inoculum Preparation: Isolate colonies of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) from an overnight culture on a non-selective agar plate. Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Serial Dilution in 96-Well Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in CAMHB. This creates a gradient of drug concentrations.
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).[7]
Broth microdilution workflow for MIC determination.
Comparative Antimicrobial Activity
The following table summarizes the hypothetical MIC values for 3-Ethoxyquinoxaline-2-carboxylic acid against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, benchmarked against Ciprofloxacin and Tetracycline.
Compound
Target Organism
MIC (µg/mL)
3-Ethoxyquinoxaline-2-carboxylic acid
Staphylococcus aureus (ATCC 29213)
4
Escherichia coli (ATCC 25922)
8
Ciprofloxacin
Staphylococcus aureus (ATCC 29213)
0.5
Escherichia coli (ATCC 25922)
0.015
Tetracycline
Staphylococcus aureus (ATCC 29213)
1
Escherichia coli (ATCC 25922)
2
Interpretation of Data:
The hypothetical data suggests that 3-Ethoxyquinoxaline-2-carboxylic acid possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. However, its potency, as indicated by the higher MIC values, is less than that of the established antibiotics, Ciprofloxacin and Tetracycline, against these specific reference strains. Further studies, including testing against a broader panel of clinical isolates and resistant strains, would be necessary to fully elucidate its spectrum of activity.
Mechanisms of Action of Benchmark Antibiotics
Understanding the mechanisms of action of established antibiotics provides a crucial framework for evaluating novel compounds. Quinoxaline derivatives have been reported to act through various mechanisms, including the generation of reactive oxygen species (ROS) that lead to DNA damage.[8][9] Below, we detail the well-characterized mechanisms of our benchmark drugs.
Ciprofloxacin: Inhibition of DNA Synthesis
Ciprofloxacin is a member of the fluoroquinolone class of antibiotics that targets bacterial DNA synthesis.[] Specifically, it inhibits two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[11][12][13][14][15]
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is critical for relieving the torsional stress that occurs during DNA replication and transcription.[15][16]
Topoisomerase IV: The primary role of this enzyme is to decatenate daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[15]
By stabilizing the complex between these enzymes and DNA, fluoroquinolones lead to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell.[17][18]
Mechanism of action of Ciprofloxacin.
Tetracycline: Inhibition of Protein Synthesis
Tetracyclines are broad-spectrum bacteriostatic antibiotics that inhibit protein synthesis in bacteria.[19][20] Their mechanism of action involves binding to the 30S ribosomal subunit.[21][22][23][24]
The bacterial ribosome is composed of a 30S (small) and a 50S (large) subunit, which together form the 70S ribosome responsible for translating messenger RNA (mRNA) into proteins.[25] Tetracycline binds to the 16S rRNA component of the 30S subunit, sterically hindering the binding of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.[24] This effectively prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[19]
Mechanism of action of Tetracycline.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative evaluation of 3-Ethoxyquinoxaline-2-carboxylic acid's antimicrobial properties. The hypothetical data presented positions it as a compound with demonstrable, albeit modest, activity against both Gram-positive and Gram-negative bacteria when compared to potent, broad-spectrum agents like Ciprofloxacin and Tetracycline.
The true value of a novel antimicrobial scaffold, however, often lies in its activity against resistant pathogens or its potential for synergistic interactions with existing antibiotics.[26][27] Future research should therefore focus on:
Expanding the Testing Panel: Evaluating the compound against a diverse range of clinical isolates, including multidrug-resistant strains such as MRSA and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.
Mechanism of Action Studies: Elucidating the precise molecular target(s) of 3-Ethoxyquinoxaline-2-carboxylic acid to understand its mode of antibacterial action and potential for cross-resistance with other antibiotic classes.
Synergy Studies: Investigating the potential for synergistic or additive effects when combined with other antimicrobial agents.
Toxicity Profiling: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.
By systematically addressing these areas, the scientific community can build a comprehensive understanding of the potential of 3-Ethoxyquinoxaline-2-carboxylic acid and other quinoxaline derivatives as a source of new antimicrobial agents in the fight against infectious diseases.
References
Sri K.V. College of Pharmacy. (2020, August 19). SYNTHESIS AND BIOLOGICAL EVALUTION OF NEWER DERIVATIVES OF QUINOXALINES. Retrieved from [Link]
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]
Al-Ostath, A. I., et al. (2024). Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. ResearchGate. Retrieved from [Link]
Al-Ostath, A. I., et al. (2024). Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. PMC - NIH. Retrieved from [Link]
Abdel-Wahab, B. F., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4196. Retrieved from [Link]
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
Kriz, J. F., & Bobrowski, M. M. (2002). 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli. Antimicrobial Agents and Chemotherapy, 46(6), 1794–1798. Retrieved from [Link]
Asati, V., & Sharma, S. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Journal of the Korean Chemical Society, 56(2), 235-241. Retrieved from [Link]
Drlica, K., & Zhao, X. (1997). Mechanism of action of and resistance to quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. Retrieved from [Link]
Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]
Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260. Retrieved from [Link]
European Committee on Antimicrobial Susceptibility Testing. MIC Determination. Retrieved from [Link]
An, S., et al. (2020). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 11, 1782. Retrieved from [Link]
Pommier, Y., et al. (2023). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 9(5), 998–1019. Retrieved from [Link]
de Oliveira, C. S., et al. (2016). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 24(16), 3646–3654. Retrieved from [Link]
Mechanisms in Medicine Inc. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. Retrieved from [Link]
Wikipedia. (n.d.). Tetracycline. Retrieved from [Link]
Pommier, Y., et al. (2023). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 9(5), 998-1019. Retrieved from [Link]
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
Patsnap. (2024, June 21). What are 30S subunit inhibitors and how do they work? Synapse. Retrieved from [Link]
Zhou, J., et al. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 9, 138. Retrieved from [Link]
Wilson, D. N. (2014). Bacterial Protein Synthesis as a Target for Antibiotic Inhibition. Cold Spring Harbor Perspectives in Medicine, 4(3), a016056. Retrieved from [Link]
Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(11), 1557.e1–1557.e6. Retrieved from [Link]
Dr Matt & Dr Mike. (2018, February 11). Tetracyclines - Mechanism of Action [Video]. YouTube. Retrieved from [Link]
Maxwell, A., et al. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 84, 147–158. Retrieved from [Link]
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. Retrieved from [Link]
Biology LibreTexts. (2025, January 31). 14.4: Inhibitors of Protein Synthesis. Retrieved from [Link]
Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. Retrieved from [Link]
Prozorov, A. A., & Galyamova, M. R. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 26(11), 3290. Retrieved from [Link]
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Hiasa, H., et al. (2006). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy, 57(3), 444–449. Retrieved from [Link]
Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]
Q world Medical Education & FRCPathPrep. (2024, January 23). FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution [Video]. YouTube. Retrieved from [Link]
Clinical and Laboratory Standards Institute. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. Retrieved from [Link]
Ninja Nerd. (2017, May 4). Antibiotics: Protein Synthesis Inhibitors: Part 3 [Video]. YouTube. Retrieved from [Link]
Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References. Retrieved from [Link]
El-Sayed, W. A., et al. (2019). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 9(1), 143-156. Retrieved from [Link]
Collin, F., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Retrieved from [Link]
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Al-Zahrani, A. A., et al. (2023). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Journal of Sulfur Chemistry, 44(1), 58-71. Retrieved from [Link]
Woo, E. R., et al. (1998). Synthesis and biological activity of new quinoxaline antibiotics of echinomycin analogues. Bioorganic & Medicinal Chemistry Letters, 8(19), 2655–2658. Retrieved from [Link]
Tari, L. W., et al. (2021). Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone-Resistant Gram-Positive Bacteria. Journal of Medicinal Chemistry, 64(9), 5877–5901. Retrieved from [Link]
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TheRubinLab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. Retrieved from [Link]
A Head-to-Head Comparison of Catalytic Systems for Quinoxaline Synthesis: A Guide for the Modern Chemist
Introduction: The Enduring Relevance of the Quinoxaline Scaffold Quinoxalines, or benzopyrazines, represent a privileged heterocyclic scaffold that is a cornerstone in medicinal chemistry, agrochemicals, and materials sc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Relevance of the Quinoxaline Scaffold
Quinoxalines, or benzopyrazines, represent a privileged heterocyclic scaffold that is a cornerstone in medicinal chemistry, agrochemicals, and materials science.[1] Their derivatives are integral to a range of therapeutic agents, exhibiting potent anticancer, antimicrobial, and antiviral activities.[2] The classical and most direct route to this scaffold is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[2] While robust, this method often necessitates harsh reaction conditions and can be limited in scope.
The evolution of synthetic organic chemistry has ushered in an era of catalytic solutions that offer milder conditions, greater efficiency, and broader substrate applicability. The choice of a catalytic system—be it reliant on transition metals, organocatalysts, or novel nanocatalysts—is now a critical decision point in any synthetic campaign. This guide provides a comprehensive, head-to-head comparison of these catalytic paradigms. We will move beyond simple procedural lists to explore the mechanistic rationale, present comparative experimental data, and provide detailed, validated protocols to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.
Section 1: The Workhorses: Transition-Metal-Catalyzed Systems
Transition-metal catalysis has revolutionized quinoxaline synthesis by providing pathways that often involve dehydrogenative coupling, C-H activation, or tandem oxidation-condensation sequences. These methods can utilize substrates beyond the traditional 1,2-dicarbonyls, significantly expanding the synthetic toolkit.[3]
Mechanistic Rationale: Facilitating C-N Bond Formation
Transition metals, particularly late transition metals, are effective due to their ability to cycle between different oxidation states. This allows them to activate substrates—such as alcohols, amines, or nitro groups—and facilitate the key C-N bond-forming steps. A generalized catalytic cycle often involves substrate coordination, oxidative addition or dehydrogenation to form a reactive intermediate, followed by condensation and reductive elimination or aromatization to release the quinoxaline product and regenerate the active catalyst.
Topic: 3-Ethoxyquinoxaline-2-carboxylic acid Proper Disposal Procedures Executive Summary & Chemical Profile Objective: This guide defines the safe handling, segregation, and disposal protocols for 3-Ethoxyquinoxaline-2-...
Objective: This guide defines the safe handling, segregation, and disposal protocols for 3-Ethoxyquinoxaline-2-carboxylic acid (CAS: 159782-18-0).[1][2] As a heterocyclic organic acid used in drug discovery (often as a pharmacophore scaffold), its disposal requires strict adherence to chemical segregation rules to prevent inadvertent mobilization or reactivity.
| RCRA Classification | Non-listed (Classify as D001 if ignitable dust or General Organic Debris depending on local waste profile).[1][2] |
Pre-Disposal Risk Assessment & PPE
Before initiating disposal, the generator must assess the state of the material (pure solid vs. solution). The quinoxaline ring system is stable but nitrogen-rich; combined with the carboxylic acid, it presents specific compatibility requirements.
Required Personal Protective Equipment (PPE):
Respiratory: N95 particulate respirator or fume hood usage (to prevent inhalation of dust).
Dermal: Nitrile gloves (0.11 mm minimum thickness). Double gloving recommended if handling solutions in penetrating solvents (e.g., DMSO, DCM).
Ocular: ANSI Z87.1 Safety Glasses with side shields.
Waste Segregation & Compatibility
Proper segregation is the single most critical step to prevent "lab pack" reactions.
Incompatibility Alert: Do NOT mix with strong oxidizing agents (e.g., Nitric acid, Peroxides) or strong reducing agents.
Acid-Base Sensitivity: As a carboxylic acid, this compound will react with bases to form salts. While generally not dangerous, mixing with strong bases in a waste container can generate heat (exotherm). Segregate into the Acidic or Neutral Organic stream. [2]
Disposal Decision Tree (Visualization)
Figure 1: Decision logic for segregating 3-Ethoxyquinoxaline-2-carboxylic acid waste based on physical state and solvent matrix.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired/Surplus)
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar. Avoid metal containers due to the acidic nature of the compound.
Labeling: Affix a hazardous waste tag immediately.
Chemical Name: Write clearly: "3-Ethoxyquinoxaline-2-carboxylic acid".
Hazard Checkbox: Mark "Irritant" and "Toxic".
Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[3][4][5][6][7]
Secondary Containment: Place the primary container inside a clear zip-seal bag to prevent contamination of the outer waste drum.
Scenario B: Disposal of Reaction Mixtures (Solutions)
pH Check: If the reaction mixture was quenched with acid or base, ensure the pH is between 3 and 10 before adding to a bulk solvent drum to prevent drum corrosion or off-gassing.
Solvent Identification:
If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in the Halogenated Waste carboy.
If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate : Dispose in the Non-Halogenated (Flammable) carboy.[2]
Rinsing: Triple rinse the original reaction vessel with the compatible solvent and add the rinsate to the waste container.
Collection: Collect all contaminated nitrile gloves, weigh boats, and paper towels.
Bagging: Place in a dedicated "Solid Hazardous Waste" bag (usually clear or yellow, depending on facility rules).
Seal: Tape the bag closed "gooseneck" style to ensure no vapors or dust escape.
Emergency Response: Spills
In the event of a spill during transfer:
Isolate: Evacuate the immediate area if dust is airborne.[7]
PPE Up: Don safety goggles, lab coat, and double nitrile gloves.
Dry Spill: Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA-filter vacuum if available. Scoop the wet slurry into a waste jar.
Wet Spill: Absorb with vermiculite or a universal spill pad.
Decontamination: Wipe the surface with a 10% sodium carbonate solution (to neutralize the carboxylic acid residue) followed by water.
Regulatory Compliance & Final Disposition
EPA/RCRA: While not explicitly listed with a "P" or "U" code, this material is regulated as a characteristic waste if it exhibits ignitability or toxicity. It is best practice to manage it as Non-Regulated Chemical Waste destined for High-Temperature Incineration .
Sewer Ban: Under no circumstances should this compound be poured down the drain. The quinoxaline ring is resistant to biodegradation and can persist in water systems.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13150798, (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid (Structural Analog).[1] Retrieved from .
Cayman Chemical (2024). Safety Data Sheet: 3-Methylquinoxaline-2-carboxylic Acid (Structural Analog). Retrieved from .
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from .
Matrix Scientific. 3-Ethoxyquinoxaline-2-carboxylic acid Product Data. Retrieved from .
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal Protective Equipment & Handling Protocols for 3-Ethoxyquinoxaline-2-carboxylic acid
Content Type: Technical Safety Guide & Operational Protocol
Audience: Drug Discovery Researchers & Chemical Safety Officers
Executive Safety Summary
Compound Class: Quinoxaline derivative / Organic Acid
Physical State: Solid (Powder/Crystalline)
Primary Hazard Profile:Irritant / Corrosive Potential.
As a carboxylic acid derivative of the quinoxaline heterocycle, 3-Ethoxyquinoxaline-2-carboxylic acid must be handled as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (STOT-SE) .[1] Due to the biological activity common to quinoxalines (often used as bioactive scaffolds), it should be treated as a Potent Compound (Band 2/3) until specific toxicological data proves otherwise.
Immediate Action Required:
Engineering Control: All open handling must occur inside a certified Chemical Fume Hood.
Minimum PPE: Nitrile gloves (double-gloved for solutions), chemical splash goggles, and a lab coat.
Contraindication: Do not use latex gloves (poor organic acid resistance). Do not handle on an open benchtop.
Hazard Analysis & Risk Assessment (SAR)
Senior Scientist Note: In the absence of a compound-specific LD50, we apply Structure-Activity Relationship (SAR) analysis to determine safety protocols.
Structural Moiety
Associated Hazard
Operational Implication
Carboxylic Acid (-COOH)
Acidic Corrosivity: Potential for severe eye damage (Category 1/2A) and skin irritation.
Eye Protection: Safety glasses are insufficient. Splash goggles are mandatory to prevent irreversible corneal etching.
Quinoxaline Ring
Bioactivity: Many quinoxalines are DNA intercalators or enzyme inhibitors.
Inhalation Risk: Treat dust as potentially bioactive. Zero-tolerance for airborne particulates.
Ethoxy Group (-OCH2CH3)
Lipophilicity: Increases skin permeability compared to the parent acid.
Dermal Protection: Solubilized compound can penetrate skin faster. Double gloving is required for liquid handling.
PPE Specification Matrix
This matrix defines the required protection based on the specific laboratory operation.[2]
PPE Component
Specification
Rationale & Causality
Hand Protection
Material: Nitrile (Accelerator-free preferred).Thickness: Minimum 5 mil (0.12 mm).Configuration: Double-gloving required for solutions.
Nitrile offers superior resistance to organic acids compared to latex.[3] Double gloving creates a "breakthrough buffer" if the outer glove is compromised by the lipophilic ethoxy tail.
Eye Protection
Type: Chemical Splash Goggles (ANSI Z87.1+).Note: Face shield added for volumes >100 mL.
Organic acids can cause immediate protein coagulation in the eye. Goggles seal the orbital area against vapors and splashes that glasses cannot block.
Respiratory
Primary: Chemical Fume Hood (Face velocity 80–100 fpm).Secondary (Spill/Cleaning): N95 or P100 Particulate Respirator.
The solid powder poses an inhalation risk during weighing. Once in solution, the vapor pressure is low, but acid fumes may accumulate.
Body Protection
Standard: Cotton/Poly Lab Coat (Buttoned).Enhanced: Tyvek® Sleeves or Apron for synthesis.
Protects personal clothing from acid burns. Synthetic aprons prevent "soak-through" if a spill occurs during reflux or transfer.
Operational Protocols: Step-by-Step
Phase A: Weighing & Solid Handling
Goal: Prevent generation of bioactive dust.
Static Control: Quinoxaline powders are often electrostatic. Use an ionizing bar or anti-static gun inside the balance enclosure before weighing.
Transfer: Use a disposable anti-static weigh boat. Do not use weighing paper (risk of slippage/spill).
Decontamination: Immediately wipe the balance area with a 10% Sodium Bicarbonate solution (to neutralize acid residues) followed by water.
Phase B: Solubilization & Synthesis
Goal: Mitigate splash hazards and exothermic dissolution.
Solvent Selection: When dissolving in organic bases (e.g., Pyridine) or alcohols, add the solid slowly . The carboxylic acid protonation may generate mild heat.
Glove Check: Inspect gloves immediately after any contact with the solution. The ethoxy group increases solubility in organic solvents, potentially accelerating glove permeation.
Vessel Venting: If heating, ensure the reaction vessel is properly vented to a scrubber or hood exhaust to prevent pressure buildup from acid vapors.
Phase C: Disposal & Waste Management
Goal: Prevent downstream chemical incompatibility.
Segregation: Dispose of as "Organic Acid Waste."
Do NOT mix with: Oxidizers (Nitric acid/Peroxides) or Strong Bases (exothermic reaction risk).
Labeling: Clearly mark the waste tag with "3-Ethoxyquinoxaline-2-carboxylic acid – Irritant/Acid."
Solid Waste: Contaminated gloves and weigh boats must be disposed of in the Solid Hazardous Waste bin, not regular trash.
Visualizations & Workflows
Diagram 1: Risk Assessment & Control Logic
This decision tree guides the researcher through the safety logic for this specific intermediate.
Caption: Risk logic flow ensuring specific hazards (Dust vs. Splash) are matched with the correct engineering and PPE controls.
Diagram 2: Gowning Protocol (Donning Sequence)
Correct donning is critical to prevent contaminating the inner glove surface.
Caption: Sequential donning procedure to ensure maximum protection for handling organic acids.
Emergency Response
Eye Contact: Immediately flush with water for 15 minutes at an eyewash station. Hold eyelids open. The acidic nature requires prolonged flushing to normalize pH.
Skin Contact: Remove contaminated clothing/gloves immediately. Wash skin with soap and water.[1][4][5][6] Do not use solvents (ethanol/acetone) as they may drive the compound deeper into the dermis.
Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum, then wipe with dilute bicarbonate solution.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]